2-(3-Chloropyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the third position of the pyridine ring and an acetic acid moiety at the second position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by acetic acid substitution. One common method involves the reaction of 3-chloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-pyridinyl)acetic acid: Similar structure but lacks the hydrochloride moiety.
2-(3-Chloropyridin-2-yl)acetic acid: Similar structure but without the hydrochloride salt form.
3-Chloro-2-pyridineacetic acid: Similar structure with variations in the position of the chlorine atom.
Uniqueness
2-(3-Chloropyridin-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQXXOPDVGCDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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